Cas no 93570-98-0 (2-Methylcyclohexyl 4-methylbenzene-1-sulfonate)
2-Methylcyclohexyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
-
- EN300-7129659
- 93570-98-0
- SCHEMBL13967490
- 2-methylcyclohexyl 4-methylbenzene-1-sulfonate
- 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate
-
- Inchi: 1S/C14H20O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h7-10,12,14H,3-6H2,1-2H3
- InChI Key: UGAMGGPTPKWQKI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCCCC1C
Computed Properties
- Exact Mass: 268.11331567g/mol
- Monoisotopic Mass: 268.11331567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 51.8Ų
2-Methylcyclohexyl 4-methylbenzene-1-sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7129659-0.05g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 0.05g |
$323.0 | 2023-07-06 | ||
| Enamine | EN300-7129659-0.1g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 0.1g |
$339.0 | 2023-07-06 | ||
| Enamine | EN300-7129659-0.25g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 0.25g |
$354.0 | 2023-07-06 | ||
| Enamine | EN300-7129659-0.5g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 0.5g |
$370.0 | 2023-07-06 | ||
| Enamine | EN300-7129659-1.0g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 1.0g |
$385.0 | 2023-07-06 | ||
| Enamine | EN300-7129659-2.5g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 2.5g |
$754.0 | 2023-07-06 | ||
| Enamine | EN300-7129659-5.0g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 5.0g |
$1115.0 | 2023-07-06 | ||
| Enamine | EN300-7129659-10.0g |
2-methylcyclohexyl 4-methylbenzene-1-sulfonate |
93570-98-0 | 10.0g |
$1654.0 | 2023-07-06 |
2-Methylcyclohexyl 4-methylbenzene-1-sulfonate Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate
2-Methylcyclohexyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview
2-Methylcyclohexyl 4-methylbenzene-1-sulfonate, identified by the CAS number 93570-98-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. The name itself is a combination of two key components: the 2-methylcyclohexyl group and the 4-methylbenzene-1-sulfonate moiety, which together contribute to its distinctive chemical behavior.
The molecular structure of 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate is characterized by a cyclohexane ring substituted with a methyl group at the second position. This cyclohexyl group is connected to a benzene ring that carries a sulfonate group at the para position (position 4) and an additional methyl substituent. The sulfonate group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, making it highly reactive in certain chemical transformations.
Recent studies have highlighted the importance of such sulfonate esters in various chemical reactions. For instance, researchers have explored their role as leaving groups in nucleophilic substitution reactions, where their stability and reactivity make them ideal candidates for synthesizing other complex molecules. The presence of the methyl groups on both the cyclohexane and benzene rings further modulates the steric and electronic properties of the compound, making it versatile for different synthetic pathways.
In terms of physical properties, 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate exhibits a melting point that is typical for such organic compounds, reflecting its molecular weight and structural complexity. Its solubility in common organic solvents has been studied extensively, with findings indicating moderate solubility in polar aprotic solvents due to the sulfonate group's polar nature. These properties make it suitable for use in solution-phase reactions commonly employed in organic synthesis.
The synthesis of this compound typically involves multi-step processes that include Friedel-Crafts alkylation or acylation followed by sulfonation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents. These developments underscore the growing emphasis on sustainable chemistry practices in modern research.
The applications of 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate span across several domains. In pharmaceutical chemistry, its structure serves as a valuable intermediate for synthesizing bioactive compounds with potential therapeutic applications. Additionally, its role as a precursor in polymer chemistry has been explored, particularly in the development of novel materials with tailored mechanical and thermal properties.
In conclusion, 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. As new methodologies emerge and applications expand, this compound stands as a testament to the ongoing innovation within the field of organic chemistry.
93570-98-0 (2-Methylcyclohexyl 4-methylbenzene-1-sulfonate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)